molecular formula C4H8S2 B8399240 2-(Mercaptomethyl)-3-mercapto-1-propene

2-(Mercaptomethyl)-3-mercapto-1-propene

Cat. No.: B8399240
M. Wt: 120.2 g/mol
InChI Key: JIRMBSZYGGCTQG-UHFFFAOYSA-N
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Description

2-(Mercaptomethyl)-3-mercapto-1-propene is an organosulfur compound featuring a propene backbone substituted with two thiol (-SH) groups: one at the 2-position (mercaptomethyl) and another at the 3-position. Its structure (C₄H₈S₂) includes a conjugated alkene and dual thiol functionalities, which may confer high reactivity in crosslinking, polymerization, or coordination chemistry. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related mercapto compounds, such as thiols, thioesters, and aromatic mercaptobenzimidazoles .

Properties

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

2-methylidenepropane-1,3-dithiol

InChI

InChI=1S/C4H8S2/c1-4(2-5)3-6/h5-6H,1-3H2

InChI Key

JIRMBSZYGGCTQG-UHFFFAOYSA-N

Canonical SMILES

C=C(CS)CS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-(mercaptomethyl)-3-mercapto-1-propene with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound C₄H₈S₂ 136.24 (calc.) Alkenyl, dual thiols Propene backbone with two -SH groups
Methyl 3-Mercaptopropionate C₄H₈O₂S 120.17 Thiol, ester Thiol-ester hybrid, linear chain
1,3-bis(2-mercaptobenzimidazole)propane C₁₉H₁₈N₄S₂ 382.51 Aromatic thiols, benzimidazole Rigid aromatic rings, dual thiols
SQ28,603 (from ) C₁₄H₁₈N₂O₃S 294.37 Thiol, amide, phenyl Peptide-like structure with thiol
3-Mercapto-1-hexanol C₆H₁₄OS 134.24 Thiol, alcohol Aliphatic chain with -SH and -OH

Key Observations :

  • Reactivity: The dual thiol groups in this compound may enhance its utility in redox reactions or polymer crosslinking compared to single-thiol analogs like 3-Mercapto-1-hexanol .
  • Steric Effects : The rigid benzimidazole-thiol structure in 1,3-bis(2-mercaptobenzimidazole)propane contrasts with the flexible alkenyl backbone of the target compound, suggesting differences in coordination chemistry.
  • Pharmaceutical Relevance : SQ28,603 demonstrates that thiol-containing compounds are valuable in drug design (e.g., as enzyme inhibitors), though the target compound’s simpler structure may limit such applications.

Physical Properties

Available data for related compounds highlight trends in boiling points, density, and solubility:

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Inference)
3-Mercapto-1-hexanol 80 (at 0.3 mmHg) 0.98 Low polarity solvents
Methyl 3-Mercaptopropionate Not reported 1.14 Organic solvents (ester-driven)
2-Methyl-1-propanethiol (Isobutyl mercaptan) ~90 (est.) 0.84 Hydrophobic solvents

Inferences for Target Compound :

  • The alkene and dual thiols in this compound likely result in a higher boiling point than simpler thiols like isobutyl mercaptan but lower than aromatic analogs .
  • Its density may approximate 1.1–1.2 g/cm³, intermediate between aliphatic and ester-containing thiols .

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